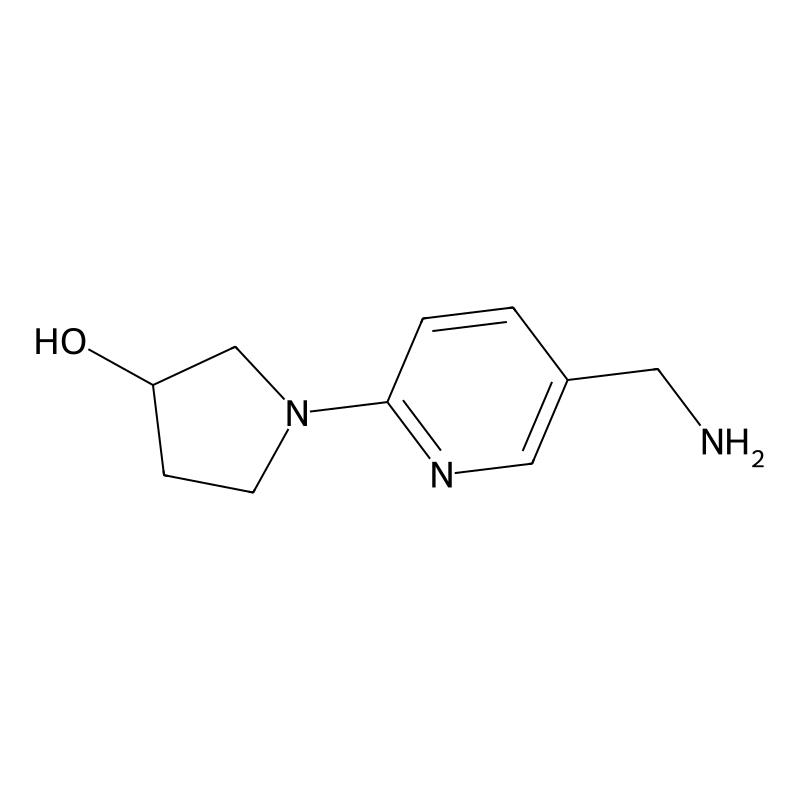

1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 193.25 g/mol. The compound features an aminomethyl group attached to the pyridine ring, which contributes to its potential biological activities. It is typically stored in a cool, dark place to maintain its stability and integrity .

The reactivity of 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol can be explored through various chemical transformations. It can undergo nucleophilic substitutions due to the presence of the amine group, making it suitable for further derivatization. Additionally, reactions involving the hydroxyl group can lead to ether formation or esterification under appropriate conditions. The compound may also participate in cyclization reactions, forming more complex azaheterocycles when treated with specific reagents .

Research indicates that compounds similar to 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol exhibit various biological activities, including anti-cancer properties and effects on cell cycle regulation. The presence of the pyridine and pyrrolidine components may enhance interactions with biological targets, such as enzymes or receptors involved in disease processes. Specific studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases, suggesting potential applications in cancer therapy .

The synthesis of 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol can be achieved through several methods:

- Direct Amination: The reaction of 5-bromomethylpyridine with pyrrolidin-3-one under basic conditions can yield the target compound.

- One-Pot Synthesis: A sequence involving cyclization and subsequent functionalization can be performed in one pot, improving efficiency and yield.

- Dealkoxycarbonylation: This method involves removing protective groups from precursors to obtain the desired product .

1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly cancers influenced by cyclin-dependent kinase pathways. Additionally, it could be utilized in research settings to study enzyme interactions and mechanisms of action within cellular systems .

Interaction studies involving 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol focus on its binding affinity to specific biological targets. These studies often employ techniques such as surface plasmon resonance or fluorescence polarization to evaluate how well the compound interacts with proteins involved in cell cycle regulation or other metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminomethylpyridine | Structure | Lacks the pyrrolidine ring; primarily used as an intermediate in synthesis. |

| Pyrrolidine | Structure | A simple cyclic amine; lacks the aromatic character of pyridine. |

| 4-Aminoquinoline | Structure | Exhibits antimalarial activity; structurally distinct but shares amine functionality. |

The uniqueness of 1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol lies in its combination of both pyridine and pyrrolidine moieties, which may enhance its biological activity compared to simpler analogs. Its specific structural features allow for diverse interactions within biological systems that are not present in other similar compounds .